2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a tetra-substituted imidazole derivative featuring a naphthalene-2-sulfonyl group at the 1-position and a naphthalen-1-ylmethyl sulfanyl moiety at the 2-position. The naphthalene substituents confer high lipophilicity and extended π-conjugation, which may influence binding affinity in biological systems or material applications .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c27-30(28,22-13-12-18-6-1-2-8-20(18)16-22)26-15-14-25-24(26)29-17-21-10-5-9-19-7-3-4-11-23(19)21/h1-13,16H,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRUKSLUUSHSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the reaction of naphthalene-1-methanethiol with naphthalene-2-sulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with an imidazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the naphthalene rings.
Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene rings.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules, facilitating the development of novel compounds with desired properties.
Biology
- Enzyme Inhibition Studies : The compound is used in studies related to enzyme inhibition, where it can interact with specific enzymes, potentially altering their activity.
- Protein Interactions : It aids in understanding protein interactions and their implications in various biological processes.
Industry
- Specialty Chemicals Production : The compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Recent studies have highlighted the potential of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole in various therapeutic areas:
Antimicrobial Activity
Imidazole derivatives are known for their effectiveness against various bacterial and fungal strains. The presence of the naphthalene moiety may enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy.
Anticancer Properties
Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. Mechanisms may involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- The target compound’s dual naphthalene substituents likely increase its molecular weight and lipophilicity compared to analogs with simpler aryl groups (e.g., methylphenyl or dichlorophenyl) .
Biological Activity
The compound 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a naphthalene moiety linked to a sulfonyl group and an imidazole ring, which is significant for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the potential of imidazole derivatives in various therapeutic areas. The specific biological activities of This compound include:
- Antimicrobial Activity : Imidazole derivatives have shown promising results against various bacterial and fungal strains. The presence of the naphthalene moiety may enhance the lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.
- Anticancer Properties : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. Mechanisms may involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
The biological activity of This compound is thought to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.
- DNA Interaction : Some imidazole derivatives exhibit the ability to intercalate into DNA, affecting replication and transcription processes.
Research Findings
Recent literature provides insights into the biological evaluation of similar compounds:
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Case Study 1 : A derivative with a naphthalene structure demonstrated potent activity against resistant strains of Staphylococcus aureus, indicating potential for development into a novel antibiotic.
- Case Study 2 : An imidazole compound was shown to reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial dysfunction.
Q & A
Basic Question: What are the optimal synthetic routes for 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the imidazole core and thioether formation. Key steps include:
- Sulfonylation: Reacting 4,5-dihydro-1H-imidazole with naphthalene-2-sulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Thioether Coupling: Introducing the naphthalen-1-ylmethyl sulfanyl group via nucleophilic substitution, using reagents like 1-(chloromethyl)naphthalene and a thiol intermediate .
- Yield Optimization: Use statistical Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, Response Surface Methodology (RSM) can identify ideal conditions, such as DMF as a solvent at 80°C with 10 mol% K₂CO₃ .
Basic Question: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm, achieving ≥98% purity .
- Structural Confirmation:
- NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm, imidazole protons at δ 3.5–4.2 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 485.12) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing .
Advanced Question: How can computational methods predict the compound’s reactivity and guide synthetic pathway design?
Methodological Answer:
- Reaction Mechanism Modeling: Use density functional theory (DFT) to calculate transition states and intermediates for sulfonylation/thioether steps. Software like Gaussian or ORCA can optimize geometries and predict activation energies .
- Solvent Effects: Conduct Molecular Dynamics (MD) simulations to assess solvent interactions (e.g., DMF vs. THF) and their impact on reaction kinetics .
- ICReDD Workflow: Integrate quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., identifying steric hindrance in naphthalene substitution) .
Advanced Question: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., MIC assays using CLSI guidelines for antimicrobial activity; MTT assays for cytotoxicity) .
- Target Profiling: Use computational docking (AutoDock Vina) to compare binding affinities against bacterial enzymes (e.g., DNA gyrase) vs. human kinases .
- Metabolic Stability: Assess compound degradation in serum (e.g., half-life <2 hours may explain inconsistent cytotoxicity ).
Advanced Question: How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Panel Screening: Use a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfonyl/naphthalene groups and test inhibitory activity against prioritized kinases (e.g., EGFR, VEGFR) .
- Cellular Validation: Perform Western blotting to measure phosphorylation levels in cancer cell lines (e.g., A549 lung carcinoma) treated with the compound .
Advanced Question: What green chemistry approaches can reduce waste in the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst Recycling: Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste .
- Atom Economy: Optimize stoichiometry to minimize excess reagents (e.g., 1.1 eq. sulfonyl chloride instead of 2 eq.) .
Advanced Question: How can researchers address solubility challenges for in vivo studies of this compound?
Methodological Answer:
- Formulation Screening: Test solubilizers like PEG-400 or Cremophor EL in PBS (pH 7.4) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve bioavailability and target tissue accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
